molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7

5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B1235681
CAS No.: 2227-98-7
M. Wt: 134.14 g/mol
InChI Key: YRVFQPBPZCRUDX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core . Another approach involves the use of formamidine and ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and subsequent conversion to the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines .

Scientific Research Applications

Cancer Treatment

5H-pyrrolo[3,2-d]pyrimidin-4-amine and its derivatives have been investigated for their anti-cancer properties. Research has demonstrated that these compounds can inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis.

  • Mechanism of Action : These compounds function primarily by targeting microtubules and inhibiting angiogenesis through the blockade of RTKs such as:
    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
    • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
    • Epidermal Growth Factor Receptor (EGFR) .

Inhibition of Tumor Growth

In preclinical studies, certain derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer) .

The compounds were evaluated using the MTT assay to determine their IC50 values, indicating the concentration required to inhibit cell growth by 50%. Notably, some derivatives exhibited IC50 values ranging from 29 to 59 µM across different cell lines .

Structure-Activity Relationship Studies

The synthesis of various analogs has allowed researchers to explore the structure-activity relationship (SAR) of these compounds. By modifying different functional groups on the pyrrolo[3,2-d]pyrimidin core structure, researchers have identified potent inhibitors that exhibit enhanced efficacy against specific kinases involved in tumorigenesis .

Table: Summary of Key Findings from SAR Studies

CompoundTarget KinaseIC50 Value (nM)Cell Line Tested
Compound AVEGFR-279HepG2
Compound BPDGFR-β93MCF-7
Compound CEGFR85MDA-MB-231

Case Studies

  • Microtubule Targeting Agents : A series of studies have reported the synthesis and evaluation of pyrrolo[3,2-d]pyrimidin derivatives as microtubule targeting agents. These compounds were found to inhibit tubulin polymerization effectively and showed activity comparable to established agents like combretastatin A-4 .
  • Resistance Mechanisms : Some analogs have demonstrated the ability to circumvent resistance mechanisms commonly observed in cancer therapies, such as P-glycoprotein expression and β-III tubulin overexpression . This characteristic is particularly valuable for developing next-generation anticancer therapies.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5H-Pyrrolo[3,2-d]pyrimidin-4-amine
  • CAS Number : 2227-98-7
  • Molecular Formula : C₆H₆N₄
  • Molecular Weight : 134.14 g/mol
  • Physical Properties : Density 1.48 g/cm³, boiling point 399.8°C, and flash point 224.4°C .

Structural Features :
The compound consists of a fused pyrrole-pyrimidine core with an amine group at position 3. Its planar structure facilitates interactions with biological targets, such as adenine phosphoribosyltransferase (DrugBank ID: DB03506), though its pharmacological role remains under investigation .

Synthetic Relevance :
Derivatives of this scaffold are synthesized via palladium-catalyzed hydrogenation, nucleophilic substitution, and microwave-assisted reactions, achieving yields >90% in optimized conditions (e.g., compound 8 in ) .

Comparison with Structural Analogues

Substituent-Driven Modifications

Table 1: Key Derivatives and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications/Properties Reference
This compound None 134.14 N/A Target: Adenine phosphoribosyltransferase
N4-butyl-4,7-diamine (8) N4-butyl, 7-NH₂ 219.28 92 High-yield intermediate for kinase inhibitors
7-(3-Fluorophenyl)-25b 7-(3-Fluorophenyl), 5-PMB, 4-MP 406.46 97 Cytotoxicity studies; mp 151–152°C
N-(4-Methoxyphenyl)-N-methyl-4-amine (4) 4-MeO-C₆H₄, N-methyl 268.74 72 Water-soluble hydrochloride salt
5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-p-Tolyl 224.26 N/A Research use (kinase inhibition)

Key Observations :

  • Substituent Position : Modifications at position 7 (e.g., aryl groups in 25b ) enhance thermal stability (mp >250°C) and cytotoxicity , while N4-alkylation (e.g., butyl in 8 ) improves synthetic versatility .
  • Solubility : Hydrochloride salts (e.g., compound 4 ) exhibit enhanced water solubility, critical for drug formulation .
  • Biological Targets: Analogues like 5-p-Tolyl-...

Pharmacological and Structural Comparisons

Structural Insights :

  • Core Rigidity: The pyrrolo[3,2-d]pyrimidine core’s planar structure favors π-π stacking with enzyme active sites, while thienopyrimidines exhibit greater conformational flexibility .
  • Halogen Effects : Chlorine or fluorine at position 7 (e.g., 26b ) increases metabolic stability and target affinity .

Biological Activity

5H-Pyrrolo[3,2-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their ability to inhibit critical enzymes involved in nucleotide metabolism. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological development.

1. Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its effects is through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

  • Inhibition Potency : In studies, derivatives of this compound showed potent inhibitory activity against human DHFR and TS:
    • For instance, a related compound exhibited an IC50 value of 120 nM against human DHFR and 46 nM against human TS, indicating strong potential as a dual inhibitor .
CompoundTarget EnzymeIC50 (nM)
This compoundHuman DHFR120
This compoundHuman TS46

2. Anticancer Activity

The anticancer properties of this compound have been explored extensively. Studies indicate that it can inhibit tumor cell growth effectively.

  • Cell Line Studies : In vitro assays demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines:
    • Compounds derived from this scaffold exhibited GI50 values ranging from 0.018 to 9.98 μM across a panel of cancer cell lines .
Cell LineGI50 (μM)
NCI Panel0.018 - 9.98

The mechanism by which these compounds exert their biological effects often involves interference with cellular processes such as DNA synthesis and repair.

  • Cell Cycle Analysis : Treatment with these compounds has been shown to alter the distribution of cells across different phases of the cell cycle:
    • For example, an increase in G0-G1 phase cells was observed alongside a decrease in S and G2/M phases after treatment with specific derivatives .

Case Studies and Research Findings

Several studies have specifically focused on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives:

  • Dual Inhibition Study : A study synthesized classical antifolates based on the pyrrolo[3,2-d]pyrimidine scaffold and evaluated their potency against DHFR and TS. The results indicated that structural modifications significantly enhanced inhibitory activity compared to existing drugs like pemetrexed .
  • Antitumor Activity Evaluation : Another study highlighted the enhanced antitumor activity of compounds with longer carbon bridges in their structure, suggesting that conformational flexibility plays a crucial role in their effectiveness against cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Hydrogenolytic Ring Contraction : Starting from pyrimido[5,4-c]pyridazines (e.g., compound 1 ), formylation agents like tert-butoxybis(dimethylamino)methane (BBDM) facilitate intermediate formation, followed by hydrogenolysis to yield the target compound .
  • Catalytic Hydrogenation : Reduction of nitro groups in 5-nitro-pyrimidine derivatives using Pd/C in methanol achieves high yields (e.g., 92% for N4-butyl-5H-pyrrolo[3,2-d]pyrimidine-4,7-diamine ) .
  • Microwave-Assisted Reactions : Efficient coupling of substituents (e.g., morpholinopropyl groups) under microwave conditions reduces reaction time and improves regioselectivity .
    • Key Considerations : Solvent choice (e.g., methanol for hydrogenation), catalyst loading (10% Pd/C), and temperature (reflux vs. ambient) critically impact purity and scalability.

Q. How is structural characterization performed for this compound derivatives?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., δ 6.49 ppm for aromatic protons in N-(4-methoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 135.1267 for 1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though limited by compound crystallinity .
    • Data Interpretation : Cross-validation between NMR, MS, and elemental analysis ensures structural integrity, especially for isomers or polymorphs.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Case Study : Discrepancies in apoptosis-inducing activity of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine (2a) were addressed by:

  • Dose-Response Profiling : EC50_{50} values across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Metabolic Stability Assays : Liver microsome studies identified rapid degradation of certain analogs, explaining false negatives .
    • Recommendations : Use orthogonal assays (e.g., caspase activation + flow cytometry) and control for batch-to-batch variability in compound synthesis.

Q. How can substituent effects on the pyrrolo[3,2-d]pyrimidine core be systematically studied for SAR?

  • Approach :

  • Electrophilic Substitution : Halogenation (e.g., bromine at C7) enhances binding to kinases like MAP4K4 .
  • Amination : Introducing piperazine or morpholine groups improves solubility (e.g., N-butyl-7-(piperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) .
    • Table: Substituent Impact on Bioactivity
PositionSubstituentEffectReference
C4-NH2_2Base scaffold for kinase inhibition
C7-BrEnhances electrophilic reactivity
C2-CH3_3Reduces metabolic clearance

Q. What challenges arise in polymorph characterization, and how are they addressed?

  • Challenges :

  • Hygroscopicity : Amorphous forms of hydrochloride salts (e.g., N,2-dimethyl-N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine ) complicate X-ray analysis .
  • Thermal Decomposition : Melting points vary widely (129–260°C), requiring differential scanning calorimetry (DSC) for phase transitions .
    • Solutions :
  • Use SHELX software for refining low-resolution crystallographic data .
  • Pair powder XRD with solid-state NMR to distinguish polymorphs .

Q. How is regioselectivity controlled in substitution reactions of the pyrrolo[3,2-d]pyrimidine core?

  • Key Factors :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl at C4) direct nucleophilic attack to C7 .
  • Steric Hindrance : Bulky substituents at C2 (e.g., -CH3_3) favor reactions at C6 .
    • Example : Microwave-assisted synthesis of 4-([1,1'-Biphenyl]-4-yloxy)-N-ethyl-5-(3-morpholinopropyl)-5H-pyrrolo[3,2-d]pyrimidin-7-amine achieved 93% yield by optimizing base (K2_2CO3_3) and solvent (DMF) .

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVFQPBPZCRUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415327
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-98-7
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03506
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2227-98-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5H-pyrrolo[3,2-d]pyrimidin-4-amine
5H-pyrrolo[3,2-d]pyrimidin-4-amine
5H-pyrrolo[3,2-d]pyrimidin-4-amine
5H-pyrrolo[3,2-d]pyrimidin-4-amine
5H-pyrrolo[3,2-d]pyrimidin-4-amine
5H-pyrrolo[3,2-d]pyrimidin-4-amine

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